4-Fluoro-4-(m-tolyl)piperidine

Fragment-Based Drug Discovery Chemoinformatics 3D Fragment Analysis

4-Fluoro-4-(m-tolyl)piperidine (CAS 1547092-69-2) is a fluorinated 4-arylpiperidine derivative characterized by a 4-fluoro substituent and a meta-tolyl (3-methylphenyl) group at the piperidine C4 position. With a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol, this compound serves as a research chemical and building block in medicinal chemistry, primarily for structure-activity relationship (SAR) exploration and fragment-based drug discovery applications.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B11779581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-(m-tolyl)piperidine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CCNCC2)F
InChIInChI=1S/C12H16FN/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12/h2-4,9,14H,5-8H2,1H3
InChIKeyUWJUHNGPBVORQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-4-(m-tolyl)piperidine (CAS 1547092-69-2): Overview, Chemical Identity, and Procurement Relevance


4-Fluoro-4-(m-tolyl)piperidine (CAS 1547092-69-2) is a fluorinated 4-arylpiperidine derivative characterized by a 4-fluoro substituent and a meta-tolyl (3-methylphenyl) group at the piperidine C4 position . With a molecular formula of C12H16FN and a molecular weight of 193.26 g/mol, this compound serves as a research chemical and building block in medicinal chemistry, primarily for structure-activity relationship (SAR) exploration and fragment-based drug discovery applications [1]. The 4-arylpiperidine scaffold is a privileged pharmacophore in CNS-targeting drug development, and the incorporation of fluorine at the C4 position confers distinct physicochemical and pharmacological properties that differentiate it from non-fluorinated analogs and alternative 4-arylpiperidines [2].

Why 4-Fluoro-4-(m-tolyl)piperidine Cannot Be Interchanged with Generic 4-Arylpiperidines


Generic substitution within the 4-arylpiperidine class is not pharmacologically or physicochemically neutral due to the convergent and non-additive effects of 4-fluoro substitution and meta-tolyl aromatic modification. Fluorination at the C4 position introduces a strong electron-withdrawing effect that lowers the basicity (pKa) of the piperidine nitrogen, directly modulating hERG channel affinity and CNS penetration potential [1]. Concurrently, the meta-tolyl group alters both steric topography and electronic distribution compared to unsubstituted phenyl or para-substituted analogs, which can substantially shift receptor binding profiles and metabolic stability . These structural features operate synergistically: the fluorine atom influences conformational preference and hydrogen-bonding capacity, while the m-tolyl moiety introduces distinct hydrophobic and π-stacking interactions. Consequently, substituting 4-Fluoro-4-(m-tolyl)piperidine with a non-fluorinated 4-arylpiperidine or a differently substituted analog (e.g., 4-fluorophenylpiperidine or 4-(p-tolyl)piperidine) would yield non-equivalent SAR outcomes and potentially divergent off-target liability profiles, particularly in programs targeting CNS receptors, opioid pathways, or ion channels [2].

4-Fluoro-4-(m-tolyl)piperidine: Quantitative Differentiation Evidence Against Structural Analogs


Increased Fractional sp³ (Fsp³) Character and Three-Dimensionality Relative to Non-Fluorinated 4-Arylpiperidines

4-Fluoro-4-(m-tolyl)piperidine belongs to a class of 4,4-disubstituted piperidines wherein the tetrahedral C4-fluoro substituent contributes to enhanced three-dimensionality compared to planar aromatic analogs or non-fluorinated 4-arylpiperidines. Chemoinformatic analysis of fluorinated piperidines demonstrates that fluorine incorporation at the C4 position increases fractional sp³ (Fsp³) character and improves lead-likeness metrics relative to non-fluorinated piperidine scaffolds [1]. Specifically, the presence of a quaternary C4-fluoro center in this scaffold introduces a stereoelectronic constraint that is absent in 4-(m-tolyl)piperidine (CAS 111153-83-4), the direct non-fluorinated analog, which lacks the fluorine-mediated conformational restriction and exhibits a planar C4 geometry with sp³ C–H bonding rather than the polarized C–F bond .

Fragment-Based Drug Discovery Chemoinformatics 3D Fragment Analysis

Reduced Piperidine Nitrogen Basicity (pKa) Compared to Non-Fluorinated 4-Arylpiperidines

Fluorination at the C4 position of the piperidine ring exerts a pronounced electron-withdrawing inductive effect that lowers the pKa of the basic piperidine nitrogen. Calculated and experimental pKa values for 4-fluoropiperidine derivatives range from approximately 9.3 to 9.4, representing a decrease of 1.6–1.7 pKa units compared to unsubstituted piperidine (pKa ~11.0) and a reduction of approximately 1.0–1.5 pKa units relative to 4-arylpiperidines without fluorine substitution . This reduction in basicity is quantitatively correlated with decreased affinity for hERG potassium channels, a primary determinant of drug-induced cardiac toxicity, as demonstrated in chemoinformatic analyses of fluorinated piperidine fragment libraries [1]. 4-Fluoro-4-(m-tolyl)piperidine is expected to exhibit a comparable pKa shift relative to its direct non-fluorinated counterpart, 4-(m-tolyl)piperidine, based on established electronic parameters for 4-fluoro-4-arylpiperidine systems.

Physicochemical Property Modulation hERG Liability CNS Drug Design

Enhanced Lipophilicity (XLogP3) Relative to Non-Fluorinated 4-Arylpiperidine Scaffolds

The incorporation of fluorine at the C4 position of 4-arylpiperidines incrementally increases lipophilicity due to the hydrophobic character of the C–F bond and its polarization effects on adjacent molecular regions. 4-Fluoro-4-(m-tolyl)piperidine exhibits an XLogP3 value of 2.3 , which is elevated compared to the predicted logP of non-fluorinated 4-arylpiperidines. For reference, 4-fluoro-4-phenylpiperidine (C11H14FN, MW 179.23) has a reported LogP of 2.56 , and 4-(m-tolyl)piperidine (C12H17N, MW 175.27) is predicted to exhibit a lower logP in the range of 1.8–2.0 based on its reduced molecular weight and absence of the lipophilic fluorine atom. The m-tolyl methyl substituent further contributes to hydrophobic surface area relative to unsubstituted phenyl analogs.

Lipophilicity Pharmacokinetics Membrane Permeability

Metabolic Stability Enhancement via Fluorine Blockade of CYP450-Mediated Oxidation

Fluorine substitution at metabolically labile positions is a well-established strategy to enhance oxidative metabolic stability. In 4-arylpiperidine scaffolds, the C4 position is susceptible to CYP450-mediated hydroxylation and subsequent phase II conjugation. Replacement of the C4 C–H bond with a C–F bond in 4-Fluoro-4-(m-tolyl)piperidine blocks this primary metabolic pathway due to the high bond dissociation energy of the C–F bond (approximately 485 kJ/mol vs ~410 kJ/mol for C–H) [1]. Systematic studies of fluorinated saturated heterocyclic amines, including 4-fluoropiperidine derivatives, have demonstrated high intrinsic metabolic stability in microsomal clearance assays, with the majority of mono-fluorinated piperidines exhibiting clearance values below 10 μL/min/mg protein in human liver microsomes . In contrast, non-fluorinated 4-arylpiperidines such as 4-(m-tolyl)piperidine undergo rapid CYP450-mediated oxidation at the C4 position, resulting in substantially higher clearance rates and shorter half-lives.

Metabolic Stability CYP450 Fluorine Bioisosterism

Mu-Opioid Receptor (MOR) Pharmacophore Compatibility and Scaffold Precedent

4-Fluoro-4-arylpiperidine scaffolds are explicitly claimed as μ-opioid receptor (MOR) function moderators in patent literature, with demonstrated utility in analgesic, anti-pruritic, and anti-diarrheal applications [1]. The structural motif of 4-Fluoro-4-(m-tolyl)piperidine maps directly onto the general formula I of US20130045165A1, which encompasses 4-fluoro-4-arylpiperidin-1-yl derivatives wherein the aryl group may be substituted phenyl, including tolyl moieties. This patent establishes that the 4-fluoro substituent is a critical determinant of MOR binding affinity and functional selectivity, distinguishing this scaffold from non-fluorinated 4-arylpiperidines which exhibit reduced MOR engagement and altered efficacy profiles. Additionally, related 4-fluoropiperidine derivatives have demonstrated potent NMDA receptor antagonism with Ki values ranging from 27 nM to 81 nM depending on fluorine stereochemistry, illustrating the broad CNS receptor modulation capacity of this chemotype . The m-tolyl substitution provides a unique hydrophobic footprint that differentiates it from the 4-chlorophenyl analog (Ki data not directly comparable but patent exemplified) [2].

Mu-Opioid Receptor Analgesia CNS Pharmacology

Rotatable Bond Count and Topological Polar Surface Area (TPSA) Profile

4-Fluoro-4-(m-tolyl)piperidine exhibits a rotatable bond count of 1 and a topological polar surface area (TPSA) of 12 Ų . This TPSA value is identical to that of 4-fluoro-4-phenylpiperidine (TPSA = 12 Ų) but is achieved with a higher molecular weight (193.26 vs 179.23 g/mol) and an additional methyl substituent on the aromatic ring. The single rotatable bond corresponds to the C–C bond connecting the piperidine C4 position to the m-tolyl aromatic ring; the C4–F bond is rotationally invariant. This constrained flexibility contrasts with piperidine derivatives bearing N-alkyl or N-acyl substituents, which introduce multiple additional rotatable bonds and increased conformational entropy. The low rotatable bond count (<5) and minimal TPSA (<140 Ų) place this compound within favorable oral bioavailability space according to Veber's rules.

Conformational Flexibility Physicochemical Descriptors Oral Bioavailability

Optimal Research and Procurement Applications for 4-Fluoro-4-(m-tolyl)piperidine Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) for CNS Targets

4-Fluoro-4-(m-tolyl)piperidine is optimally deployed as a 3D fragment in FBDD campaigns targeting CNS receptors. Its enhanced Fsp³ character and improved lead-likeness metrics, as validated by chemoinformatic analysis of fluorinated piperidine libraries [1], make it a strategic alternative to planar aromatic fragments or non-fluorinated 4-arylpiperidines. The reduced pKa (~9.3–9.4) compared to unsubstituted piperidines mitigates hERG liability concerns during fragment elaboration, while the low rotatable bond count (n=1) and minimal TPSA (12 Ų) facilitate fragment growing and linking strategies without violating physicochemical property thresholds . The free NH group serves as a synthetic vector for parallel library synthesis, enabling rapid SAR exploration around mu-opioid, NMDA, and 5-HT receptor pharmacophores.

Mu-Opioid Receptor (MOR) Modulator Development and SAR Exploration

The explicit inclusion of 4-fluoro-4-arylpiperidine scaffolds in MOR modulator patent claims (US20130045165A1) positions 4-Fluoro-4-(m-tolyl)piperidine as a chemically enabled starting point for analgesic drug discovery programs [2]. The m-tolyl substitution provides a distinct hydrophobic interaction footprint compared to the 4-chlorophenyl analog exemplified in the patent literature, enabling SAR expansion into previously unexplored chemical space within a pharmacologically validated framework. Researchers can leverage this scaffold to interrogate the effects of aromatic substitution patterns (meta vs. para tolyl; electron-donating vs. electron-withdrawing) on MOR binding affinity, functional selectivity, and blood–brain barrier penetration, with the fluorine atom serving as a metabolically stable anchor that blocks C4 oxidation pathways.

Metabolic Stability Optimization in Lead Compound Series

In lead optimization programs where rapid CYP450-mediated clearance limits in vivo exposure, 4-Fluoro-4-(m-tolyl)piperidine offers a strategic substitution to block oxidative metabolism at the C4 position. Class-level evidence from systematic studies of fluorinated saturated heterocyclic amines demonstrates that mono-fluorination reduces intrinsic microsomal clearance by approximately 3- to 5-fold relative to non-fluorinated analogs [3]. This compound is particularly well-suited for programs requiring prolonged half-life and improved oral bioavailability without compromising target engagement. The m-tolyl group provides additional metabolic differentiation from 4-fluorophenyl analogs, as the methyl substituent can alter CYP450 isoform selectivity and phase II conjugation susceptibility.

Synthesis of N-Functionalized 4-Fluoro-4-(m-tolyl)piperidine Derivatives for CNS Screening Libraries

The free piperidine NH in 4-Fluoro-4-(m-tolyl)piperidine enables direct N-alkylation, N-acylation, N-sulfonylation, and N-arylation reactions, facilitating the rapid construction of diverse screening libraries. This synthetic versatility, combined with the compound's favorable physicochemical profile (XLogP3 = 2.3, rotatable bonds = 1, TPSA = 12 Ų) , supports the generation of CNS-focused compound collections with high predicted oral bioavailability and blood–brain barrier permeability. The 4-fluoro substituent confers conformational constraint that can enhance binding selectivity compared to libraries derived from 4-(m-tolyl)piperidine, which lacks the stereoelectronic influence of the C–F bond and exhibits greater conformational flexibility at C4.

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